Glucose-Dependent Insulin Secretion vs. Sulfonylureas
JTT-608 demonstrates a critical safety advantage over sulfonylureas by stimulating insulin secretion exclusively at elevated glucose concentrations. In normal rats, JTT-608 at 3-30 mg/kg improved glucose tolerance without decreasing fasting blood glucose, whereas tolbutamide (10-100 mg/kg) and glibenclamide (1-3 mg/kg) caused persistent decreases in fasting glucose [1]. This glucose-dependence is quantifiable; JTT-608 minimally stimulates insulin at 2.8 mM glucose but potently enhances secretion at 16.7 mM glucose [2].
| Evidence Dimension | Insulin Secretion Stimulation at Low vs. High Glucose |
|---|---|
| Target Compound Data | Minimal stimulation at 2.8 mM glucose; potent enhancement at 16.7 mM glucose (MIN6 cells) [2] |
| Comparator Or Baseline | Tolbutamide: Stimulates insulin at both low and high glucose; Glibenclamide: Causes persistent fasting hypoglycemia [1] |
| Quantified Difference | JTT-608 exhibits a glucose threshold effect, whereas sulfonylureas do not. |
| Conditions | In vivo rat studies (3-30 mg/kg, oral) and in vitro MIN6 cell assays (10-300 µM) [1][2] |
Why This Matters
This glucose-dependent profile directly translates to a lower risk of hypoglycemia, a major clinical and commercial differentiator from traditional sulfonylureas.
- [1] Ohta T, Furukawa N, Yonemori F, Wakitani K. JTT-608 controls blood glucose by enhancement of glucose-stimulated insulin secretion in normal and diabetes mellitus rats. Eur J Pharmacol. 1999 Feb 12;367(1):91-9. View Source
- [2] Furukawa N, Ohta T, Noguchi T, Yonemori F, Wakitani K. Glucose-dependent insulinotropic effects of JTT-608, a novel antidiabetic compound. Eur J Pharmacol. 1999 Apr 23;371(1):51-8. View Source
